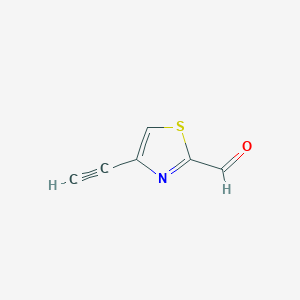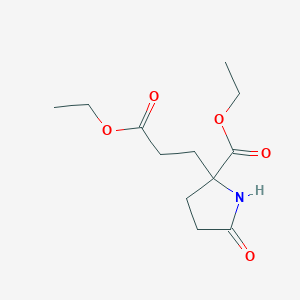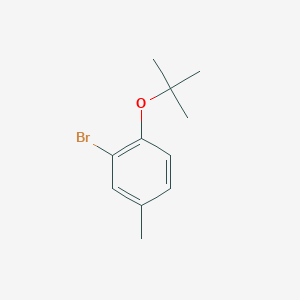
5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a chemical compound known for its unique structure and properties It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole typically involves the reaction of 4-(trifluoromethyl)aniline with 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out under heating conditions, often on a sand bath, until the temperature reaches around 190°C. The mixture is maintained at this temperature for about 60 minutes to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production while maintaining safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials for photovoltaic and electroluminescent applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of chloro, methyl, and trifluoromethyl groups in its structure allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol: A similar compound with a hydroxyl group instead of a phenyl group.
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol: Another related compound with a hydroxyl group at the 4-position.
Uniqueness
5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole is unique due to the presence of the 4-(trifluoromethyl)phenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C11H8ClF3N2 |
|---|---|
Molekulargewicht |
260.64 g/mol |
IUPAC-Name |
5-chloro-1-methyl-3-[4-(trifluoromethyl)phenyl]pyrazole |
InChI |
InChI=1S/C11H8ClF3N2/c1-17-10(12)6-9(16-17)7-2-4-8(5-3-7)11(13,14)15/h2-6H,1H3 |
InChI-Schlüssel |
QZRRFLQFQIBSNO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)




![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)
![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)

